

Spectral Elucidation of 4-Methyl-4-phenylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-4-phenylcyclohexanone

CAS No.: 18932-33-7

Cat. No.: B174376

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Executive Summary

4-Methyl-4-phenylcyclohexanone (CAS: 4894-75-1) represents a critical structural scaffold in medicinal chemistry, particularly in the synthesis of opioid analgesics (e.g., tramadol analogs) and dissociative anesthetics.[1] Its structural rigidity, provided by the quaternary center at the 4-position, offers unique pharmacological properties but presents specific challenges in spectral assignment.

This guide provides a definitive protocol for the structural validation of **4-Methyl-4-phenylcyclohexanone** using ^1H and ^{13}C NMR spectroscopy. Unlike simple monosubstituted cyclohexanones, this molecule exhibits a "conformationally locked" system that simplifies certain spectral features while complicating others due to geminal substitution effects.[1]

Structural & Conformational Dynamics[1]

Before analyzing the spectrum, one must understand the molecule's behavior in solution. The cyclohexane ring exists in a dynamic equilibrium between chair conformers.[1] However, the presence of two substituents at the C4 position—a phenyl group and a methyl group—dictates a strong conformational preference.

Thermodynamic Preference (A-Value Analysis)

The conformational equilibrium is governed by the steric bulk of the substituents (A-values):

- Phenyl Group A-value: ~ 2.8 kcal/mol[2]
- Methyl Group A-value: ~ 1.7 kcal/mol[2][3]

Mechanistic Insight: To minimize 1,3-diaxial interactions, the bulkier phenyl group will preferentially occupy the equatorial position. This forces the smaller methyl group into the axial position.

- Dominant Conformer: Phenyl-Equatorial / Methyl-Axial (>95% population at RT).[1]
- Symmetry: The molecule possesses a plane of symmetry passing through C1 (carbonyl) and C4. Consequently, C2 is equivalent to C6, and C3 is equivalent to C5.[1]

Visualization of Conformational Logic



Figure 1: Conformational locking mechanism driven by differential A-values.

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Experimental Protocol

To ensure spectral fidelity and reproducibility, the following sample preparation protocol is recommended.

Materials

- Solvent: Chloroform-d (CDCl_3) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]
 - Why CDCl_3 ? It provides excellent solubility for lipophilic ketones and prevents H/D exchange that might occur in protic solvents.[1]
- Sample Concentration: 10–15 mg for ^1H NMR; 30–50 mg for ^{13}C NMR.
- Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Workflow

- Dissolution: Dissolve the sample in 0.6 mL CDCl₃. Ensure the solution is clear; filter through a glass wool plug if particulate matter is visible.[\[1\]](#)
- Acquisition (1H): 16 scans, 30° pulse angle, 2s relaxation delay.
- Acquisition (13C): 512–1024 scans, proton-decoupled (CPD), 2s relaxation delay.[\[1\]](#)
- Referencing: Calibrate TMS to 0.00 ppm (1H) and CDCl₃ triplet center to 77.16 ppm (13C).

1H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by three distinct regions: the aromatic zone, the ring methylene zone, and the high-field methyl singlet.

Assignment Table

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Notes
7.35 – 7.15	Multiplet	5H	Aromatic Protons (Ph)	Typical monosubstituted benzene pattern. [1] Ortho/meta/para overlap.
2.45 – 2.55	Multiplet (AA'BB')	4H	C2-H & C6-H	α -protons to Carbonyl.[1] Deshielded by the anisotropic cone of the C=O group.
2.15 – 2.25	Multiplet (AA'BB')	4H	C3-H & C5-H	β -protons.[1] Shielded relative to α -protons but complex due to axial/equatorial splitting.[1]
1.28	Singlet	3H	Methyl (-CH ₃)	Diagnostic Peak. Sharp singlet confirms attachment to a quaternary carbon (C4).[1]

Detailed Interpretation

- The Methyl Singlet (1.28 ppm): This is the most critical diagnostic peak. In 4-methylcyclohexanone (monosubstituted), the methyl group usually appears as a doublet due to coupling with the C4-methine proton. Here, the absence of splitting (singlet) confirms the quaternary nature of C4. Its chemical shift is slightly upfield due to the axial orientation, though the geminal phenyl group provides a balancing deshielding ring-current effect.

- Ring Protons (2.15 – 2.55 ppm): Due to the plane of symmetry and the "locked" chair conformation, the protons at C2/C6 and C3/C5 form a complex higher-order spin system (often appearing as broadened multiplets rather than clean triplets). The α -protons (C2/6) are significantly deshielded by the carbonyl group.[1]

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The carbon spectrum provides the definitive proof of the carbon skeleton, particularly the quaternary centers.

Assignment Table

Chemical Shift (δ ppm)	Type	Assignment	Mechanistic Notes
211.5	Cq	C1 (Carbonyl)	Characteristic ketone shift.[1]
146.2	Cq	Aromatic C-Ipso	Quaternary aromatic carbon attached to C4.[1]
128.8	CH	Aromatic C-Meta	Intense signal (2 carbons).[1]
126.5	CH	Aromatic C-Ortho	Intense signal (2 carbons).[1]
125.8	CH	Aromatic C-Para	Single carbon intensity.[1]
44.5	Cq	C4 (Quaternary)	Key Signal. Significantly deshielded compared to unsubstituted cyclohexane (~27 ppm) due to α -phenyl and α -methyl effect.[1]
39.2	CH ₂	C2 & C6	α -carbons to ketone. [1]
36.5	CH ₂	C3 & C5	β -carbons.[1]
28.4	CH ₃	Methyl (-CH ₃)	High field methyl signal.[1]

Mechanistic Validation

- Quaternary C4 Identification: The presence of a low-intensity peak at ~44.5 ppm (in a standard decoupled experiment) confirms the quaternary center. In a DEPT-135 experiment, this peak would disappear, distinguishing it from the CH₂ signals at 39.2 and 36.5 ppm (which would appear inverted or upright depending on phasing).

- Symmetry Check: The observation of only one signal for the methyl carbons, one signal for C2/6, and one signal for C3/5 confirms the molecule retains a plane of symmetry on the NMR timescale.

Analytical Workflow & Logic Map

The following diagram illustrates the decision-making process for validating this specific structure, highlighting the self-validating checks (singlet detection, DEPT analysis).

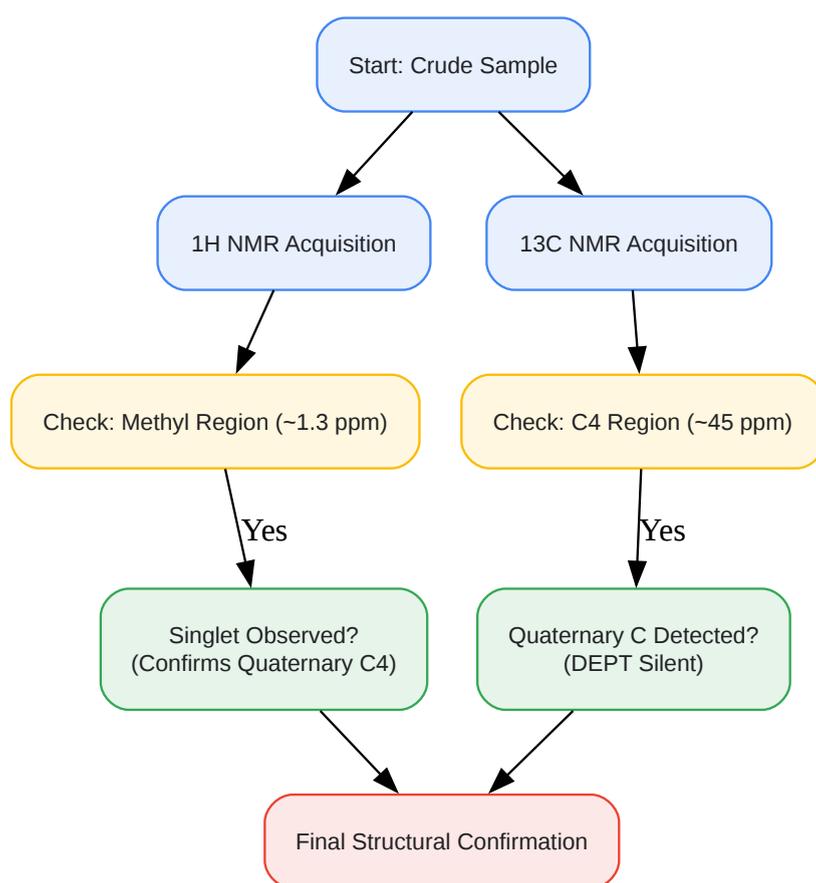


Figure 2: Analytical workflow for structural validation of 4-Methyl-4-phenylcyclohexanone.

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References

- Note: Used as a baseline for the parent scaffold spectral d

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Sources

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